(2S)-2-Naphthalen-2-ylpropan-1-amine
Description
Properties
IUPAC Name |
(2S)-2-naphthalen-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10H,9,14H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZVFBYLIGGNTN-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Naphthalen-2-ylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and a suitable chiral amine precursor.
Reaction Conditions: The naphthalene undergoes a Friedel-Crafts alkylation reaction with the chiral amine precursor in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired (2S)-2-Naphthalen-2-ylpropan-1-amine.
Industrial Production Methods: Industrial production of (2S)-2-Naphthalen-2-ylpropan-1-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-Naphthalen-2-ylpropan-1-amine can undergo oxidation reactions to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of naphthyl alcohols.
Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Naphthyl ketones or aldehydes.
Reduction: Naphthyl alcohols.
Substitution: Derivatives with different functional groups replacing the amine group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-2-Naphthalen-2-ylpropan-1-amine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Biochemical Studies: This compound is used in studies to understand the interaction of amines with biological systems.
Medicine:
Pharmaceutical Development: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.
Industry:
Material Science: (2S)-2-Naphthalen-2-ylpropan-1-amine is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-Naphthalen-2-ylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring can engage in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Substitution
The positional isomer (2S)-2-Naphthalen-1-ylpropan-1-amine (CAS 2248175-69-9) shares the same molecular formula and stereochemistry but differs in the attachment site of the naphthalene group (1-position vs. 2-position). This minor structural variation can significantly alter electronic properties and intermolecular interactions. For instance:
- Aromatic stacking : The 2-naphthyl group may engage in stronger π-π stacking due to its extended conjugation compared to the 1-naphthyl isomer.
- Pharmacological implications : Positional isomerism often affects receptor binding affinity and selectivity, as observed in other naphthalene derivatives .
Table 1: Comparison of Positional Isomers
| Property | (2S)-2-Naphthalen-2-ylpropan-1-amine | (2S)-2-Naphthalen-1-ylpropan-1-amine |
|---|---|---|
| Molecular Formula | C₁₃H₁₅N | C₁₃H₁₅N |
| Molecular Weight | 185.26 g/mol | 185.26 g/mol |
| Substituent Position | Naphthalen-2-yl | Naphthalen-1-yl |
| Potential Bioactivity | Higher lipophilicity | Altered π-stacking interactions |
Functional Group Variations: Amines vs. Amides
The amide derivative N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () replaces the primary amine with an amide group. Key differences include:
- Synthesis: The amide was synthesized via DCC-mediated coupling between naproxen (a 6-methoxy-2-naphthylpropanoic acid derivative) and 2,2-diphenylethan-1-amine, yielding a compound characterized by UV, IR, and mass spectrometry .
- Pharmacokinetics: The amide’s higher molecular weight (C₂₉H₂₇NO₂; ~421.5 g/mol) and reduced basicity may limit blood-brain barrier penetration relative to the primary amine.
Aromatic Substituent Effects: Fluorinated Analogs
2-(2-Fluorophenyl)propan-2-amine (CAS 74702-88-8) replaces the naphthalene group with a fluorophenyl ring. The fluorine atom introduces:
- Electron-withdrawing effects : Reduces basicity of the amine (pKa ~10, similar to (2S)-N-methyl-1-phenylpropan-2-amine ).
- Bioactivity : Fluorinated analogs are common in CNS-targeting drugs due to improved pharmacokinetic profiles .
Table 2: Impact of Aromatic Substituents
Stereochemical Considerations: (S)- vs. (R)-Enantiomers
While direct data on enantiomers of (2S)-2-Naphthalen-2-ylpropan-1-amine are absent, analogous compounds like (2S)-N-methyl-1-phenylpropan-2-amine (CAS 537-46-2) demonstrate enantiomer-specific bioactivity. The (S)-configuration often correlates with higher receptor affinity in chiral amines, suggesting similar trends for the target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-2-Naphthalen-2-ylpropan-1-amine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process starting with naphthalen-2-yl precursors. For example, a reductive amination approach using 2-naphthaldehyde and (S)-1-aminopropan-2-ol under hydrogenation conditions (e.g., H₂/Pd-C) yields the enantiomerically pure product . Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. HPLC analysis with a chiral stationary phase (e.g., Chiralpak AD-H) confirms enantiomeric excess (>98%) .
Q. How is the molecular structure of (2S)-2-Naphthalen-2-ylpropan-1-amine validated experimentally?
- Methodological Answer : Structural validation combines spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR spectra confirm regiochemistry and stereochemistry. Key signals include aromatic protons (δ 7.2–8.0 ppm) and the chiral center’s methine proton (δ 3.1 ppm, multiplet) .
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software (SHELXL-2018) resolves absolute configuration. The naphthalene ring’s dihedral angle relative to the propanamine chain is critical for confirming stereochemistry .
Q. What analytical techniques are suitable for quantifying (2S)-2-Naphthalen-2-ylpropan-1-amine in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred. A C18 column and mobile phase (acetonitrile:water, 70:30 v/v, 0.1% TFA) achieve baseline separation. For trace analysis, LC-MS/MS (ESI+ mode, m/z 200 → 145 transition) enhances sensitivity .
Advanced Research Questions
Q. How can stereochemical instability of (2S)-2-Naphthalen-2-ylpropan-1-amine be addressed during long-term storage?
- Methodological Answer : Enantiomeric degradation is minimized by storing the compound in anhydrous, oxygen-free conditions (argon atmosphere) at −20°C. Periodic chiral HPLC analysis monitors racemization. Adding stabilizing agents (e.g., 1% ascorbic acid) in aqueous formulations reduces oxidation at the chiral center .
Q. What strategies resolve contradictions between spectroscopic data and computational modeling for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Steps include:
- DFT Calculations : Compare B3LYP/6-31G(d) optimized geometries with experimental NMR chemical shifts (via DP4+ probability analysis).
- Variable-Temperature NMR : Identify dynamic processes (e.g., ring flipping) causing signal averaging .
Q. How is (2S)-2-Naphthalen-2-ylpropan-1-amine utilized in receptor interaction studies?
- Methodological Answer : Radioligand binding assays (e.g., with ³H-labeled compound) quantify affinity for neurotransmitter receptors (e.g., serotonin receptors). Competitive displacement experiments using HEK293 cells expressing cloned receptors (IC₅₀ determination) are standard. Molecular docking (AutoDock Vina) predicts binding poses using the receptor’s crystal structure (PDB ID: 4IB4) .
Q. What crystallographic software tools are recommended for analyzing this compound’s solid-state behavior?
- Methodological Answer : Use SHELX-TL for structure solution/refinement and WinGX for data visualization. Key parameters:
- Twinning Analysis : PLATON checks for twinning in high-symmetry space groups.
- Hirshfeld Surface Analysis : CrystalExplorer maps intermolecular interactions (e.g., C–H⋯π contacts) .
Q. How do substituents on the naphthalene ring affect the compound’s physicochemical properties?
- Methodological Answer : Comparative studies with derivatives (e.g., 4-methyl or 6-sulfo analogs) reveal:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
